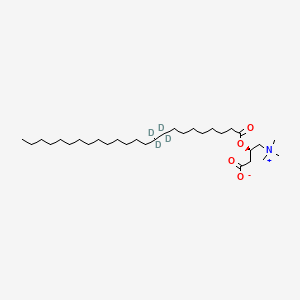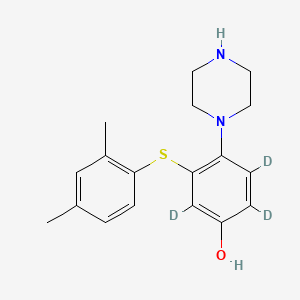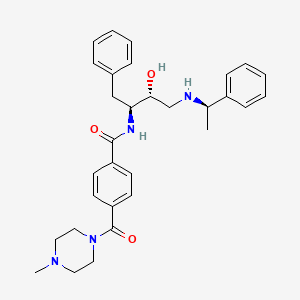
Antimalarial agent 20
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antimalarial agent 20 is a compound used in the treatment and prevention of malaria, a disease caused by Plasmodium parasites transmitted through the bites of infected Anopheles mosquitoes. This compound is part of a broader class of antimalarial drugs that target various stages of the parasite’s life cycle to prevent and treat malaria infections.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Antimalarial agent 20 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with the preparation of a quinoline derivative, which is then subjected to various chemical reactions to introduce functional groups essential for antimalarial activity. Common reagents used in these reactions include quinoline-4-carbaldehyde, dihydropyrimidines, and oxadiazole derivatives .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of continuous flow reactors and advanced purification techniques to isolate the final product. Quality control measures are implemented to ensure the consistency and efficacy of the compound.
化学反応の分析
Types of Reactions
Antimalarial agent 20 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which exhibit potent antimalarial activity. These derivatives are further modified to enhance their efficacy and reduce toxicity.
科学的研究の応用
Antimalarial agent 20 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of quinoline derivatives.
Biology: Investigated for its effects on the life cycle of Plasmodium parasites and its potential to inhibit parasite growth.
Medicine: Employed in clinical trials to evaluate its efficacy and safety in treating malaria.
Industry: Utilized in the development of new antimalarial drugs and formulations
作用機序
Antimalarial agent 20 exerts its effects by targeting specific molecular pathways in the Plasmodium parasites. The compound binds to iron within the parasite, leading to the generation of free radicals that damage parasite proteins and disrupt their metabolic processes . This results in the rapid clearance of the parasites from the bloodstream and prevents the progression of the disease.
類似化合物との比較
Similar Compounds
Similar compounds to Antimalarial agent 20 include:
Chloroquine: A widely used antimalarial drug that targets the erythrocytic stage of the parasite.
Artemisinin: A potent antimalarial derived from the Chinese sweet wormwood plant.
Quinine: An alkaloid used for centuries to treat malaria.
Uniqueness
This compound is unique due to its specific mechanism of action and its ability to overcome resistance seen with other antimalarial drugs. Its structure allows for the generation of free radicals that effectively target and kill the parasites, making it a valuable addition to the arsenal of antimalarial agents .
特性
分子式 |
C31H38N4O3 |
|---|---|
分子量 |
514.7 g/mol |
IUPAC名 |
N-[(2S,3R)-3-hydroxy-1-phenyl-4-[[(1R)-1-phenylethyl]amino]butan-2-yl]-4-(4-methylpiperazine-1-carbonyl)benzamide |
InChI |
InChI=1S/C31H38N4O3/c1-23(25-11-7-4-8-12-25)32-22-29(36)28(21-24-9-5-3-6-10-24)33-30(37)26-13-15-27(16-14-26)31(38)35-19-17-34(2)18-20-35/h3-16,23,28-29,32,36H,17-22H2,1-2H3,(H,33,37)/t23-,28+,29-/m1/s1 |
InChIキー |
NCNJHAHPOUUEQX-LDVROUIZSA-N |
異性体SMILES |
C[C@H](C1=CC=CC=C1)NC[C@H]([C@H](CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C(=O)N4CCN(CC4)C)O |
正規SMILES |
CC(C1=CC=CC=C1)NCC(C(CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C(=O)N4CCN(CC4)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



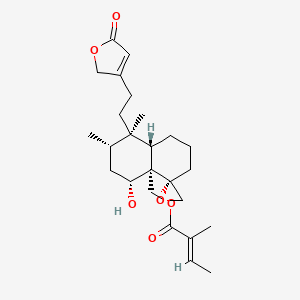
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12398667.png)
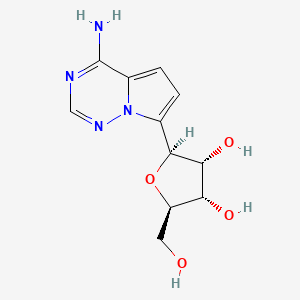

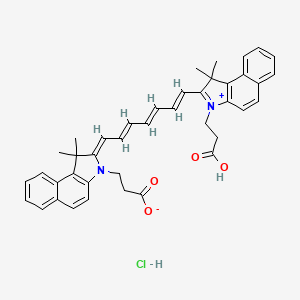
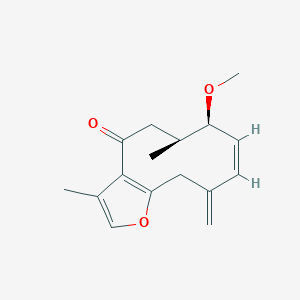
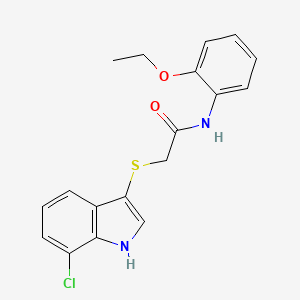
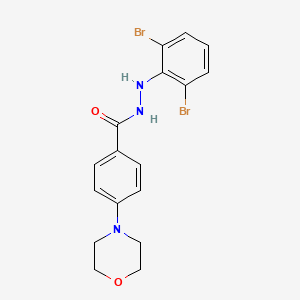

![tert-butyl 4-[2-[N-[(3-hydroxy-4-methoxyphenyl)methyl]-3,4,5-trimethoxyanilino]-2-oxoethyl]sulfanylcarbothioylpiperazine-1-carboxylate](/img/structure/B12398725.png)
![(6Z)-4-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-6-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]cyclohexa-2,4-dien-1-one;bromide](/img/structure/B12398729.png)
